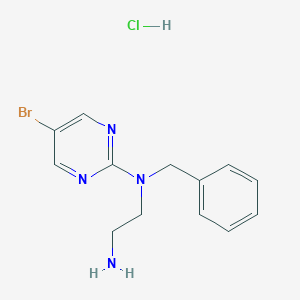

N'-Benzyl-N'-(5-bromopyrimidin-2-yl)ethane-1,2-diamine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N’-Benzyl-N’-(5-bromopyrimidin-2-yl)ethane-1,2-diamine;hydrochloride” is a chemical compound with the CAS Number: 38373-55-6 . It has a molecular weight of 264.12 and is also known as N-Benzyl-5-bromopyrimidin-2-amine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10BrN3/c12-10-7-14-11(15-8-10)13-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14,15) . This code provides a textual representation of the compound’s molecular structure. Unfortunately, a detailed structural analysis is not available in the search results.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . and should be stored at a temperature between 2-8°C . The compound’s country of origin is CN .Applications De Recherche Scientifique

Environmental Occurrence and Toxicity of Brominated Compounds

Brominated compounds, such as flame retardants, have been extensively studied for their occurrence in indoor air, dust, consumer goods, and food. The increasing application of novel brominated flame retardants (NBFRs) necessitates further research on their occurrence, environmental fate, and toxicity. Studies have identified large knowledge gaps for many NBFRs, highlighting the need for comprehensive monitoring programs and optimized analytical methods. High concentrations of certain NBFRs in indoor environments suggest potential health and environmental risks, underscoring the importance of understanding these compounds' behaviors and effects (Zuiderveen, Slootweg, & de Boer, 2020).

Biological Effects of Halogenated Compounds

Halogenated compounds, including those with bromine, are known for their biological effects, which can include endocrine disruption and potential carcinogenicity. These effects are of particular interest in environmental and health sciences, as they inform the safety and regulatory status of chemical compounds. For instance, polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) show biological effects similar to their chlorinated counterparts, affecting liver function and potentially causing cancer. Understanding these effects is crucial for assessing the risks associated with exposure to brominated and other halogenated compounds (Mennear & Cheng-chun Lee, 1994)

Synthesis and Application in Chemical Research

The synthesis and application of brominated pyrimidines and related compounds in chemical research often focus on their potential as intermediates in organic synthesis or as key components in pharmaceuticals. For instance, the study and development of catalysts for C-N bond-forming cross-coupling reactions highlight the importance of such compounds in synthetic chemistry. Research in this area could lead to advancements in the synthesis of complex molecules, including drugs and materials with specific functional properties (Kantam et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing with plenty of soap and water if it comes into contact with the skin .

Propriétés

IUPAC Name |

N'-benzyl-N'-(5-bromopyrimidin-2-yl)ethane-1,2-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN4.ClH/c14-12-8-16-13(17-9-12)18(7-6-15)10-11-4-2-1-3-5-11;/h1-5,8-9H,6-7,10,15H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRALXGUJIUTXON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCN)C2=NC=C(C=N2)Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Chlorophenyl)-[5-(trifluoromethyl)pyridin-2-yl]methanamine;dihydrochloride](/img/structure/B2990266.png)

![3-allyl-8-(3-chlorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2990270.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2990281.png)

![ethyl 3-{5-[(E)-2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydropyrimidin-2-yl)ethenyl]furan-2-yl}benzoate](/img/structure/B2990284.png)

![N-{4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1,3-thiazol-2-yl}-4-methoxybenzenesulfonamide](/img/structure/B2990289.png)